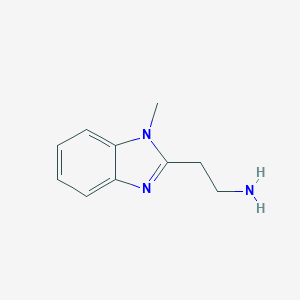

2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine

Description

Properties

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWISJFMAVDXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, a significant heterocyclic compound with applications in medicinal chemistry and drug development. The guide focuses on the well-established Phillips condensation method, offering a detailed, step-by-step protocol, mechanistic insights, and a discussion of key experimental parameters. Furthermore, it outlines essential characterization techniques to ensure the identity and purity of the synthesized compound. This document is intended to be a practical resource for researchers and scientists in the field of organic synthesis and pharmaceutical development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Benzimidazole derivatives have demonstrated efficacy as antiviral, anticancer, antihypertensive, and anthelmintic agents. The title compound, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, incorporates this key scaffold with an ethylamine substituent at the 2-position and a methyl group on one of the imidazole nitrogens, making it a valuable building block for the synthesis of more complex drug candidates.

Strategic Approaches to Benzimidazole Synthesis

The construction of the benzimidazole ring system can be achieved through several synthetic strategies. The most prominent and widely utilized method is the Phillips condensation , which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1][2][3] This method is favored for its reliability and the ready availability of starting materials.

Alternative approaches include the condensation of o-phenylenediamines with aldehydes followed by oxidation, or the reaction with various C1 sources catalyzed by transition metals.[4][5] While these methods offer alternative routes, the Phillips condensation remains the most direct and classical approach for the synthesis of 2-alkyl-substituted benzimidazoles.

Rationale for Employing the Phillips Condensation

For the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, the Phillips condensation presents a logical and efficient pathway. The key starting materials are N-methyl-o-phenylenediamine and a suitable derivative of β-alanine. The acid-catalyzed condensation and subsequent cyclization directly yield the desired benzimidazole core with the ethylamine side chain precursor at the 2-position. The N-methyl group on the diamine precursor ensures the formation of the 1-methylbenzimidazole regioisomer.

The Core Synthesis: A Detailed Experimental Protocol

This section outlines a detailed, step-by-step protocol for the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine via the Phillips condensation.

Necessary Starting Materials and Reagents

-

N-methyl-o-phenylenediamine

-

β-Alanine

-

Polyphosphoric acid (PPA)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) (for salt formation, optional)

Step-by-Step Synthesis

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-o-phenylenediamine (1.0 equivalent) and β-alanine (1.1 equivalents).

-

Carefully add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to ensure a stirrable paste (typically 10-20 times the weight of the limiting reagent).

Step 2: The Condensation Reaction

-

Heat the reaction mixture with stirring in an oil bath to 150-160 °C.

-

Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol).

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly add crushed ice to the reaction mixture to hydrolyze the polyphosphoric acid. This is an exothermic process and should be done in a well-ventilated fume hood.

-

Once the PPA is fully hydrolyzed, basify the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is approximately 10-11. This should be done in an ice bath to control the temperature.

-

The product will precipitate as a solid or an oil. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

-

Alternatively, the product can be converted to its hydrochloride salt by dissolving the free base in a minimal amount of ethanol and adding a solution of HCl in ethanol or diethyl ether. The resulting salt can then be recrystallized.

Mechanistic Insights and Key Experimental Parameters

The synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine via the Phillips condensation proceeds through a well-understood mechanism.

The Reaction Mechanism

The reaction is initiated by the acylation of one of the amino groups of N-methyl-o-phenylenediamine by β-alanine under the acidic conditions provided by polyphosphoric acid. This forms an N-acylated intermediate. The second, less reactive amino group then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide. This is followed by a dehydration step, leading to the formation of the imidazole ring.

Caption: Reaction mechanism for the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.

Critical Parameters and Their Justification

-

Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a dehydrating agent. Its high viscosity and ability to promote acylation and cyclization at elevated temperatures make it an ideal medium for this reaction.

-

Temperature: The reaction requires high temperatures (150-160 °C) to overcome the activation energy for both the initial acylation and the subsequent cyclodehydration steps.

-

Stoichiometry: A slight excess of β-alanine is often used to ensure complete consumption of the N-methyl-o-phenylenediamine.

-

Work-up: The careful and slow addition of ice to hydrolyze PPA is crucial for safety and to prevent excessive heat generation. Subsequent basification is necessary to deprotonate the product and facilitate its extraction into an organic solvent.

Characterization and Validation

To confirm the successful synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, a combination of spectroscopic techniques is employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, a singlet for the N-methyl group, and two triplets corresponding to the ethylamine side chain.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the N-methyl carbon, and the two carbons of the ethylamine moiety. The chemical shift of the C2 carbon of the benzimidazole ring is particularly diagnostic.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N stretching of the imidazole ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Purity Assessment

-

Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product.

-

Melting Point: A sharp and well-defined melting point is indicative of a pure compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.8 ppm), N-CH₃ (singlet, ~3.7 ppm), -CH₂-N (triplet, ~3.1 ppm), -CH₂-C (triplet, ~2.9 ppm), -NH₂ (broad singlet) |

| ¹³C NMR | Aromatic carbons (~110-155 ppm), C2 of benzimidazole (~155 ppm), N-CH₃ (~30 ppm), -CH₂-N (~40 ppm), -CH₂-C (~30 ppm) |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~3050 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1620 (C=N stretch) |

| Mass Spec | [M+H]⁺ at m/z = 176.11 |

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is readily achievable through the robust and well-documented Phillips condensation reaction. This guide provides a detailed protocol, mechanistic understanding, and characterization framework to aid researchers in the successful synthesis and validation of this important heterocyclic compound. The principles and techniques described herein are broadly applicable to the synthesis of other 2-substituted benzimidazole derivatives, further highlighting the versatility of this synthetic methodology.

References

-

Organic Syntheses Procedure. Benzimidazole. Available at: [Link]

-

Phillips, M. A. The Formation of 2-Substituted Benziminazoles. J. Chem. Soc.1928 , 2393-2399. Available at: [Link]

-

Wright, J. B. The Chemistry of the Benzimidazoles. Chem. Rev.1951 , 48 (3), 397–541. Available at: [Link]

-

Preston, P. N. Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chem. Rev.1974 , 74 (3), 279–314. Available at: [Link]

-

AdiChemistry. Phillips Condensation Reaction. Available at: [Link]

- Bansal, R. K. Heterocyclic Chemistry, 5th ed.

-

Organic Chemistry Portal. Synthesis of benzimidazoles. Available at: [Link]

- Alam, M. M. et al.

-

Connect Journals. Synthesis of Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates. Available at: [Link]

-

S. M. Abdur Rahman et al. Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka Univ. J. Pharm. Sci.2016 , 15 (1), 83-87. Available at: [Link]

-

ResearchGate. Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Available at: [Link]

- Google Patents. A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.

-

MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available at: [Link]

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, a heterocyclic amine belonging to the pharmacologically significant benzimidazole class. The benzimidazole scaffold is a core structural motif in numerous FDA-approved drugs, highlighting the importance of understanding the nuanced structure-activity relationships of its derivatives.[1] This document delineates the molecular architecture of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, including its key chemical identifiers, and provides a detailed synthesis protocol. Furthermore, it presents a thorough characterization of the molecule through an analysis of its spectroscopic data. The guide also explores the potential biological activities of this compound, drawing on the known pharmacological profiles of related benzimidazole derivatives and suggesting avenues for future research in drug discovery and development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of a benzene and an imidazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to naturally occurring purine nucleosides allows benzimidazole derivatives to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[2] This has resulted in the development of a wide array of drugs with diverse therapeutic applications, including antimicrobial, antiviral, anthelmintic, anti-inflammatory, and anticancer agents.[2][3] The specific functionalization of the benzimidazole core, such as the introduction of an N-methyl group and an ethylamine side chain in 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, can significantly influence its physicochemical properties and biological targets. This guide focuses on elucidating the molecular characteristics of this particular derivative to provide a solid foundation for its further investigation and potential application in drug discovery programs.

Molecular Structure and Chemical Properties

2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a substituted benzimidazole with a molecular formula of C₁₀H₁₃N₃ and a molecular weight of 175.23 g/mol .[4] The core of the molecule is the bicyclic benzimidazole system, with a methyl group attached to one of the nitrogen atoms of the imidazole ring (N-1) and an ethylamine group at the 2-position of the imidazole ring.

The presence of the basic ethylamine side chain and the nitrogen atoms within the benzimidazole ring system imparts specific chemical properties to the molecule, influencing its solubility, pKa, and ability to form salts. For ease of handling and improved solubility in biological media, this compound is also available as its dihydrochloride salt.[5]

Chemical Identifiers

A clear identification of the molecule is crucial for accurate research and communication. The key identifiers for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine | [4] |

| Synonym(s) | 2-(2-Aminoethyl)-1-methyl-1H-benzimidazole | N/A |

| CAS Number | 184959-13-5 | [4] |

| Molecular Formula | C₁₀H₁₃N₃ | [4] |

| Molecular Weight | 175.23 g/mol | [4] |

| InChI Key | KYWISJFMAVDXJU-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and effective method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, the logical starting materials are N-methyl-o-phenylenediamine and a suitable derivative of 3-aminopropanoic acid.

Synthetic Pathway

The following diagram illustrates a plausible synthetic route for the preparation of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.

Caption: Proposed Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis and purification of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. This protocol is based on established principles of benzimidazole synthesis and should be performed by qualified personnel in a well-equipped chemical laboratory.

Materials:

-

N-methyl-o-phenylenediamine

-

3-Chloropropionyl chloride

-

Ammonia solution (concentrated)

-

Hydrochloric acid (4 M)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Ethanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Acylation of N-methyl-o-phenylenediamine: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methyl-o-phenylenediamine in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add 3-chloropropionyl chloride dropwise to the cooled solution. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up and Isolation of the Intermediate: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude N-(2-(methylamino)phenyl)-3-chloropropanamide.

-

Cyclization and Amination: To the crude intermediate, add a concentrated solution of ammonia in ethanol in a sealed pressure vessel. Heat the mixture at 100-120 °C for 12-18 hours.

-

Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

Aromatic Protons: Signals in the range of 7.1-7.6 ppm, corresponding to the four protons on the benzene ring. The splitting patterns will be indicative of their positions.

-

N-Methyl Protons: A singlet around 3.8 ppm, corresponding to the three protons of the methyl group attached to the nitrogen atom.

-

Ethylamine Protons: Two triplets in the range of 2.8-3.2 ppm, each integrating to two protons, corresponding to the two methylene groups of the ethylamine side chain. The coupling between these adjacent methylene groups results in the triplet splitting pattern.

-

Amine Protons: A broad singlet corresponding to the two protons of the primary amine group. The chemical shift of this signal can vary depending on the concentration and solvent.

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

Benzimidazole Carbons: Signals in the aromatic region (110-155 ppm). The quaternary carbon at the 2-position of the imidazole ring is typically observed downfield.

-

N-Methyl Carbon: A signal around 30 ppm.

-

Ethylamine Carbons: Two signals for the methylene carbons of the ethylamine side chain, typically in the range of 25-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Key IR Absorptions (cm⁻¹):

-

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretching: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching appears in the 2850-2960 cm⁻¹ region.

-

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ range are characteristic of the C=N and C=C stretching vibrations within the benzimidazole ring system.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): An intense peak at m/z = 175, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for benzimidazoles involve cleavage of the side chains. A significant fragment would be expected from the loss of the ethylamine group.

Potential Biological Activities and Research Applications

While specific biological data for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is not extensively reported in the literature, the benzimidazole scaffold is a well-established pharmacophore with a wide range of activities.[1]

Antimicrobial and Antiparasitic Potential

Many benzimidazole derivatives exhibit potent antimicrobial and antiparasitic properties.[1][3] These compounds can interfere with key cellular processes in microorganisms and parasites. Further investigation into the antimicrobial and antiparasitic activity of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a promising area of research.

Anticancer and Anti-inflammatory Properties

The structural similarity of benzimidazoles to purine bases allows them to interact with various enzymes and receptors involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.[1] The potential of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine as an anticancer or anti-inflammatory agent warrants further exploration.

Histamine Receptor Antagonism

Given the structural features of an ethylamine side chain, a common motif in histamine receptor ligands, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine could potentially interact with histamine receptors.[6] Histamine H1 receptor antagonists are widely used in the treatment of allergic conditions.[7] Investigating the affinity and activity of this compound at histamine receptors could reveal novel therapeutic applications.

Conclusion

2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a molecule of significant interest due to its core benzimidazole structure, a scaffold with proven therapeutic value. This technical guide has provided a detailed overview of its molecular structure, a plausible and detailed synthetic protocol, and a comprehensive outline of its spectroscopic characterization. The exploration of its potential biological activities, based on the known pharmacology of the benzimidazole class, opens up exciting avenues for future research in medicinal chemistry and drug development. The information presented herein serves as a valuable resource for scientists working to unlock the full therapeutic potential of this and related benzimidazole derivatives.

References

- Royal Society of Chemistry. (2020). Supporting Information for a chemical publication.

- Royal Society of Chemistry. (2016). Electronic Supplementary Information for a chemical publication.

- Kamal, A., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of the Chemical Society of Pakistan, 37(3), 569-576.

- Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(58), 30779-30787.

- Yıldırım, S., et al. (2005). Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. Bioorganic & Medicinal Chemistry, 13(10), 3413-3420.

-

PubChem. 2-(1H-Benzimidazol-2-yl)ethan-1-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. Histamine H1 Antagonists - MeSH. Retrieved from [Link]

- Abdel-Wahab, B. F., et al. (2008).

- Ateş-Alagöz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3448-3464.

- Zhang, Q., et al. (2024). Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases. European Journal of Medicinal Chemistry, 269, 116197.

- Oro, L. A., et al. (2012). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Chemistry - A European Journal, 18(1), 226-234.

- ResearchGate. 13C NMR spectra of benzimidazole salt 2i (CDCl3, 75 MHz).

-

SpectraBase. benzothiazole, 2-[[(1-methyl-1H-benzimidazol-2-yl)methyl]thio]- - Optional[13C NMR]. Retrieved from [Link]

-

PubChem. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. Retrieved from [Link]

-

PubChem. 2-Amino-1-methylbenzimidazole. Retrieved from [Link]

- Khamrang, T., et al. (2024). (1H-Benzodiazol-2-ylmethyl)diethylamine.

-

National Institute of Standards and Technology. 1H-Benzimidazole, 2-(methylthio)-. Retrieved from [Link]

- ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

- Google Patents. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.

-

YouTube. (2024). Second Generation H1 Histamine Receptor Antagonists drugs. Retrieved from [Link]

-

Chemsrc. 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. Retrieved from [Link]

-

PubMed. Prophylactic effects of the histamine H1 receptor antagonist epinastine and the dual thromboxane A2 receptor and chemoattractant receptor-homologous molecule expressed on Th2 cells antagonist ramatroban on allergic rhinitis model in mice. Retrieved from [Link]

-

PubMed. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. Retrieved from [Link]

- ResearchGate. IR spectra for 2-methylbenzimidazole (a) and 2-methylbenzimidazole dithiocarbamate-Pb(II) complex (b).

Sources

- 1. Buy N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine | 5528-14-3 [smolecule.com]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine | 184959-13-5 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Histamine H1 Antagonists - MeSH - NCBI [ncbi.nlm.nih.gov]

- 7. Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, a key intermediate in pharmaceutical research and development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for synthesis confirmation, purity assessment, and metabolic studies. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the analytical methodologies.

Molecular Structure and its Spectroscopic Implications

2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine possesses a unique electronic and structural framework that dictates its spectroscopic behavior. The molecule consists of a benzimidazole core, N-methylated at the 1-position, with an ethylamine substituent at the 2-position. This substitution pattern breaks the symmetry of the benzimidazole ring, leading to a more complex spectroscopic signature compared to its unsubstituted or symmetrically substituted counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the benzimidazole ring, the ethylamine side chain, and the N-methyl group. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the aromatic ring current.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic-H | 7.20 - 7.80 | Multiplet | - | The four protons on the benzene ring will appear as a complex multiplet due to their distinct chemical environments. |

| N-CH₃ | ~3.80 | Singlet | - | The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet. |

| -CH₂- (ethyl) | ~3.00 - 3.20 | Triplet | ~7-8 | These two protons are adjacent to the -NH₂ group and will appear as a triplet. |

| -CH₂- (ethyl) | ~2.80 - 3.00 | Triplet | ~7-8 | These two protons are adjacent to the benzimidazole ring and will appear as a triplet. |

| -NH₂ | Variable | Broad Singlet | - | The chemical shift of the amine protons is concentration and solvent dependent and may exchange with D₂O. |

Causality in Experimental Choices:

The choice of a deuterated solvent is critical for ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[1] However, due to the potential for hydrogen bonding with the amine group, deuterated dimethyl sulfoxide (DMSO-d₆) can also be an excellent solvent, often providing sharper signals for exchangeable protons.[2][3] The use of a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the aromatic protons.[1]

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Due to the lack of symmetry, all ten carbon atoms in 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine are expected to be chemically non-equivalent and thus produce distinct signals.

Expected ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (Benzimidazole) | 155 - 160 | Quaternary carbon, significantly deshielded by the two adjacent nitrogen atoms. |

| C4/C7a (Benzimidazole) | 135 - 145 | Aromatic quaternary carbons at the ring fusion. |

| C5/C6 (Benzimidazole) | 120 - 130 | Aromatic CH carbons. |

| C7/C4 (Benzimidazole) | 110 - 120 | Aromatic CH carbons. |

| N-CH₃ | ~30 | Methyl carbon attached to nitrogen. |

| -CH₂- (ethyl) | ~40 | Methylene carbon attached to the benzimidazole ring. |

| -CH₂- (ethyl) | ~35 | Methylene carbon attached to the amine group. |

Expert Insights on ¹³C NMR:

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The quaternary carbon at the 2-position of the benzimidazole ring is expected to be the most downfield-shifted due to the strong deshielding effect of the two neighboring nitrogen atoms.[1][3] The presence of the N-methyl group prevents the tautomerism often observed in N-unsubstituted benzimidazoles, leading to a well-resolved spectrum with sharp signals for all carbon atoms of the benzimidazole core.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, electrospray ionization (ESI) in positive ion mode is the preferred method due to the presence of basic nitrogen atoms that can be readily protonated.

Expected Mass Spectrometry Data:

-

Molecular Ion (M+H)⁺: The protonated molecule is expected at an m/z of 176.24.

-

Key Fragmentation Pathways: The fragmentation of the parent ion will likely involve the cleavage of the ethylamine side chain. A common fragmentation pattern for benzimidazoles involves the loss of the substituent at the 2-position.

Experimental Workflow for LC-MS/MS Analysis:

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antihistaminic, antimicrobial, antiviral, and anticancer properties.[2][3] This guide focuses on the putative mechanism of action of a specific derivative, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine. Due to a lack of direct experimental data for this particular molecule, this document synthesizes information from structurally related compounds and the broader class of benzimidazole derivatives to propose a scientifically grounded hypothesis regarding its biological targets and cellular effects.

2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a structural analogue of histamine, a key biogenic amine involved in a plethora of physiological and pathological processes.[4] The core structure features a benzimidazole ring system, which is bioisosteric to the imidazole ring of histamine, and an ethylamine side chain, a critical pharmacophore for histamine receptor recognition. The methylation at the N1 position of the benzimidazole ring may influence its pharmacokinetic properties and target affinity. This structural similarity strongly suggests that 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine may exert its effects through interaction with histamine receptors. Furthermore, the ethylamine moiety also raises the possibility of interaction with enzymes involved in monoamine metabolism, such as monoamine oxidase (MAO).

This guide will explore the dual hypothesis that 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine acts as a modulator of histamine receptors and as an inhibitor of monoamine oxidase. We will delve into the theoretical underpinnings of these interactions, propose detailed experimental protocols for their validation, and provide a framework for future research into this promising compound.

Proposed Primary Mechanism of Action: Histamine Receptor Modulation

The structural analogy between 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine and histamine points towards the histamine receptor family as the primary biological target. Histamine receptors are a class of G-protein coupled receptors (GPCRs) that are categorized into four subtypes: H1, H2, H3, and H4.[5] Each subtype exhibits a distinct tissue distribution and couples to different intracellular signaling pathways, thereby mediating a wide array of physiological responses.

Histamine Receptor Subtypes and Signaling Pathways

-

H1 Receptor: Primarily coupled to Gq/11, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), leading to smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[6][7]

-

H2 Receptor: Coupled to Gs, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). This pathway is famously involved in the stimulation of gastric acid secretion.[5][6]

-

H3 Receptor: Coupled to Gi/o, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. H3 receptors primarily function as presynaptic autoreceptors in the central nervous system, regulating the release of histamine and other neurotransmitters.[5][8][9]

-

H4 Receptor: Also coupled to Gi/o, its activation leads to a decrease in cAMP and mobilization of intracellular calcium. The H4 receptor is predominantly expressed on cells of the immune system and is involved in inflammatory and immune responses.[6]

Given the ethylamine side chain, a key feature for histamine receptor agonism, it is plausible that 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine acts as an agonist or partial agonist at one or more of these receptor subtypes. The N1-methylation may confer selectivity for a particular subtype.

Caption: Putative signaling pathways of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine via histamine receptors.

Proposed Secondary Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine, as well as exogenous amines.[10][11][12] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[10][11][12] Inhibition of MAOs leads to an increase in the concentration of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[11][13]

The ethylamine side chain of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine makes it a potential substrate or inhibitor for MAOs. Benzimidazole derivatives have been reported to exhibit MAO inhibitory activity.[14][15] Therefore, it is conceivable that this compound could act as an inhibitor of either MAO-A or MAO-B, or both.

Caption: Proposed mechanism of MAO inhibition by 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.

Experimental Protocols for Mechanism of Action Validation

To elucidate the precise mechanism of action of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, a series of in vitro assays are proposed. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Histamine Receptor Binding and Functional Assays

This assay determines the binding affinity (Ki) of the test compound for each histamine receptor subtype by measuring its ability to displace a specific radiolabeled antagonist.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human H1, H2, H3, or H4 receptors.

-

Radioligands: [³H]mepyramine (for H1), [³H]tiotidine (for H2), [³H]Nα-methylhistamine (for H3), [³H]histamine (for H4).

-

Test Compound: 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.

-

Non-specific binding control: High concentration of unlabeled histamine or a known antagonist for each receptor subtype.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

These assays determine whether the test compound acts as an agonist or antagonist at each histamine receptor subtype by measuring the downstream signaling events.

-

H1 Receptor (Calcium Mobilization Assay): [7][16]

-

Culture cells expressing the H1 receptor in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Add the test compound at various concentrations.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

To test for antagonism, pre-incubate the cells with the test compound before adding a known H1 agonist (e.g., histamine).

-

-

H2, H3, and H4 Receptors (cAMP Accumulation Assay): [6]

-

Culture cells expressing the respective receptor subtype in a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For H3 and H4 receptors (Gi/o-coupled), stimulate adenylyl cyclase with forskolin.

-

Add the test compound at various concentrations.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF kit.

-

To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist.

-

Caption: Experimental workflow for characterizing histamine receptor interaction.

Monoamine Oxidase Inhibition Assay

This assay determines the inhibitory potential of the test compound against MAO-A and MAO-B. A common method is a fluorometric assay that detects the production of hydrogen peroxide.[10][17]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate: p-tyramine (for both MAO-A and MAO-B) or specific substrates like kynuramine.[11][12]

-

Fluorogenic probe: Amplex® Red or similar.

-

Horseradish peroxidase (HRP).

-

Test Compound: 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

Assay buffer: 100 mM potassium phosphate, pH 7.4.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the MAO enzyme (A or B), assay buffer, and either buffer (for control activity) or the test compound.

-

Pre-incubate for a specified time.

-

Initiate the reaction by adding a mixture of the substrate, HRP, and the fluorogenic probe.

-

Measure the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of reaction.

-

Determine the IC50 value of the test compound for both MAO-A and MAO-B.

Caption: Experimental workflow for the monoamine oxidase inhibition assay.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Putative Histamine Receptor Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Agonist Potency (EC50, nM) | Antagonist Potency (IC50, nM) |

| H1 | Calcium Mobilization | |||

| H2 | cAMP Accumulation | |||

| H3 | cAMP Accumulation | |||

| H4 | cAMP Accumulation |

Table 2: Putative Monoamine Oxidase Inhibitory Potency (IC50) of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine

| Enzyme Isoform | Inhibitory Potency (IC50, µM) |

| MAO-A | |

| MAO-B |

Interpretation of these results will reveal the primary mechanism of action. A high affinity and functional potency at a specific histamine receptor subtype would indicate this as the primary target. Similarly, a low IC50 value for one or both MAO isoforms would suggest a significant role for this mechanism. It is also possible that the compound exhibits a dual mechanism of action, which could have interesting therapeutic implications.

Conclusion and Future Directions

This technical guide has outlined a plausible, dual mechanism of action for 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, centered on the modulation of histamine receptors and the inhibition of monoamine oxidase. The proposed experimental protocols provide a clear roadmap for the validation of these hypotheses. The structural similarity to histamine, coupled with the known pharmacological profile of the benzimidazole scaffold, makes this compound a compelling candidate for further investigation.

Future research should focus on conducting the proposed in vitro assays to determine the precise molecular targets. Subsequent studies could involve in vivo models to assess the physiological effects of this compound and to explore its therapeutic potential in areas such as allergic inflammation, gastric acid-related disorders, neurological conditions, or immune modulation. The elucidation of the mechanism of action of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine will not only contribute to our understanding of the pharmacology of benzimidazole derivatives but may also pave the way for the development of novel therapeutic agents.

References

-

Histamine receptor assays. (2001). Current Protocols in Pharmacology, Chapter 4:Unit 4.17. [Link]

-

Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]

-

Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 381-391. [Link]

-

Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2708, 161-175. [Link]

-

Hill, S. J., et al. (2006). Histamine and its receptors. British Journal of Pharmacology, 147 Suppl 1, S126-S133. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

-

Histamine H1 Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. [Link]

-

Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018). Organic Chemistry: An Indian Journal, 14(1), 1-14. [Link]

-

EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems. [Link]

-

Walczyński, K., et al. (1999). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Journal of Medicinal Chemistry, 42(15), 2823-2834. [Link]

-

SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2025). ResearchGate. [Link]

-

synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. (2025). ResearchGate. [Link]

-

Bertini, S., et al. (1999). Synthesis of 1,2-benzisothiazole derivatives and investigation of their putative histaminergic activity. Il Farmaco, 54(10), 656-663. [Link]

-

De Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115-1122. [Link]

-

Kathmann, M., et al. (1997). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 330(11), 337-342. [Link]

-

Kumar, R., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Mini Reviews in Medicinal Chemistry, 24. [Link]

-

Žula, A., et al. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 13(13), 1921-1943. [Link]

-

Georgieva, M., et al. (2021). Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation. Molecules, 26(7), 1878. [Link]

-

Plazzi, P. V., et al. (1997). Ligands of the histamine H3-receptor: new potent antagonists of the 2-thioimidazole type. Il Farmaco, 52(5), 295-302. [Link]

-

2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. (n.d.). PubChem. [Link]

-

Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023). Medicinal Chemistry Research, 32, 1062-1073. [Link]

-

(1H-Benzodiazol-2-ylmethyl)diethylamine. (2024). IUCrData, 9(11), x241006. [Link]

-

N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). ResearchGate. [Link]

-

Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. (2023). Pharmaceuticals, 16(11), 1599. [Link]

-

2-Methylhistamine. (n.d.). PubChem. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methylhistamine | C6H11N3 | CID 91613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. innoprot.com [innoprot.com]

- 8. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]

- 14. Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bioassaysys.com [bioassaysys.com]

Unveiling the Therapeutic Potential of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine: A Technical Guide to Putative Histamine Receptor Modulation

Introduction: The Benzimidazole Scaffold as a Foundation for Pharmacological Activity

The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have rendered it a versatile building block for a multitude of pharmacologically active agents. Molecules incorporating this moiety have demonstrated a broad spectrum of biological activities, including antihistaminic, antimicrobial, anticancer, and anti-inflammatory properties.[1] The subject of this guide, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, is a structurally intriguing member of this class. The presence of an ethylamine side chain, a common feature in many biogenic amines, including histamine, suggests a compelling hypothesis for its mechanism of action: the modulation of histamine receptors. This document will provide an in-depth technical exploration of the potential therapeutic targets of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, with a primary focus on the histamine H1 and H3 receptors, grounded in the established pharmacology of benzimidazole derivatives.

Rationale for Investigating Histamine Receptor Modulation

The structural similarity between 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine and histamine, particularly the ethylamine pharmacophore, provides a strong impetus for investigating its interaction with histamine receptors. Numerous studies have established that the benzimidazole nucleus is a key structural feature in a variety of potent histamine H1 and H3 receptor antagonists.[2][3] This suggests that the benzimidazole portion of the molecule could serve as a core binding element, while the ethylamine side chain and the methyl group on the imidazole ring would influence receptor affinity and selectivity. Therefore, a logical and scientifically sound approach to elucidating the therapeutic potential of this compound is to systematically evaluate its activity at histamine receptor subtypes.

Potential Therapeutic Target 1: The Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) primarily linked to Gq/11 proteins. Its activation is a key event in the pathophysiology of allergic reactions.[4] Antagonism of the H1 receptor is the mechanism of action for a widely used class of drugs, the antihistamines, which are employed in the treatment of various allergic conditions.[5]

Mechanism of Action and Signaling Pathway

Upon activation by histamine, the H1 receptor undergoes a conformational change that facilitates the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG collectively activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, culminating in the physiological responses associated with allergy and inflammation.[6]

An antagonist, such as potentially 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, would bind to the H1 receptor and prevent this signaling cascade from being initiated by histamine.

Figure 1: Proposed Histamine H1 Receptor Signaling Pathway and Point of Antagonism.

Structure-Activity Relationship (SAR) Insights for Benzimidazole-Based H1 Antagonists

Studies on benzimidazole derivatives as H1 antagonists have revealed key structural features that contribute to their activity. The benzimidazole core often serves as a bulky, lipophilic anchor that interacts with the receptor. Substituents on the benzimidazole ring and the nature of the side chain are critical for potency and selectivity.[7] For 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, the methyl group at the 1-position and the ethylamine at the 2-position would be key determinants of its binding affinity and functional activity at the H1 receptor.

Experimental Workflow for H1 Receptor Target Validation

To ascertain whether 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine acts as an H1 antagonist, a tiered experimental approach is recommended.

Figure 2: Experimental Workflow for H1 Receptor Antagonist Validation.

Detailed Protocols:

-

Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Ki) of the test compound for the H1 receptor.

-

Materials: Membranes from cells expressing the human H1 receptor, [³H]-mepyramine (radioligand), test compound, and a known H1 antagonist (e.g., mianserin) for non-specific binding determination.[8]

-

Procedure: a. Incubate a fixed concentration of [³H]-mepyramine with cell membranes in the presence of varying concentrations of the test compound. b. After reaching equilibrium, separate bound from free radioligand by rapid filtration. c. Quantify the radioactivity of the filters using liquid scintillation counting. d. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50, from which the Ki can be calculated.

-

-

Calcium Mobilization Assay:

-

Objective: To assess the functional antagonist activity of the test compound.

-

Materials: A cell line stably expressing the H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Procedure: a. Load the cells with the calcium-sensitive dye. b. Pre-incubate the cells with varying concentrations of the test compound. c. Stimulate the cells with a known H1 agonist (e.g., histamine) at its EC50 concentration. d. Measure the change in intracellular calcium concentration using a fluorometric plate reader. e. A dose-dependent inhibition of the histamine-induced calcium signal indicates antagonist activity.

-

| Parameter | Radioligand Binding Assay | Calcium Mobilization Assay |

| Principle | Measures direct binding to the receptor | Measures a downstream functional response |

| Output | Binding affinity (Ki) | Functional potency (IC50) |

| Throughput | High | High |

Potential Therapeutic Target 2: The Histamine H3 Receptor

The histamine H3 receptor is a Gi/o-coupled GPCR that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[9] This makes the H3 receptor an attractive target for central nervous system (CNS) disorders.

Mechanism of Action and Signaling Pathway

Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, H3 receptor activation can modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[11] An antagonist or inverse agonist at the H3 receptor would block this inhibitory effect, leading to an increase in histamine release and the release of other neurotransmitters in the brain.

Figure 3: Proposed Histamine H3 Receptor Signaling Pathway and Point of Antagonism.

Structure-Activity Relationship (SAR) Insights for Benzimidazole-Based H3 Antagonists

The development of non-imidazole H3 antagonists has been an active area of research. Benzimidazole-containing compounds have emerged as a promising class. The SAR for these compounds often involves a basic amine moiety connected via a linker to the benzimidazole core. The nature and length of the linker, as well as substitutions on the benzimidazole and the terminal amine, are critical for high affinity and selectivity. The ethylamine side chain of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine fits this general pharmacophore model.

Experimental Workflow for H3 Receptor Target Validation

A similar tiered approach as for the H1 receptor should be employed to investigate the potential H3 antagonist activity of the compound.

Figure 4: Experimental Workflow for H3 Receptor Antagonist Validation.

Detailed Protocols:

-

Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Ki) of the test compound for the H3 receptor.

-

Materials: Membranes from cells expressing the human H3 receptor, [³H]-Nα-methylhistamine (radioligand), test compound, and a known H3 antagonist (e.g., thioperamide) for non-specific binding determination.[12]

-

Procedure: Similar to the H1 binding assay, involving incubation, filtration, and scintillation counting to determine the IC50 and subsequently the Ki.

-

-

[³⁵S]GTPγS Binding Assay:

-

Objective: To measure the functional activity of the compound at the Gi/o-coupled H3 receptor.

-

Materials: Membranes from cells expressing the H3 receptor, [³⁵S]GTPγS, GDP, and a known H3 agonist (e.g., (R)-α-methylhistamine).

-

Procedure: a. Pre-incubate the membranes with the test compound. b. Add the H3 agonist to stimulate the receptor. c. Add [³⁵S]GTPγS and incubate to allow for binding to the activated Gαi subunit. d. Separate bound and free [³⁵S]GTPγS via filtration. e. Quantify the radioactivity. An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding in a dose-dependent manner.

-

| Parameter | Radioligand Binding Assay | [³⁵S]GTPγS Binding Assay |

| Principle | Measures direct binding to the receptor | Measures G-protein activation |

| Output | Binding affinity (Ki) | Functional potency (IC50) and efficacy |

| Throughput | High | Medium to High |

Potential Therapeutic Applications

Should 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine demonstrate potent and selective antagonist activity at either the H1 or H3 receptors, a range of therapeutic applications could be envisioned.

-

H1 Antagonism: If the compound is a selective H1 antagonist, it could be developed for the treatment of allergic conditions such as allergic rhinitis, urticaria, and atopic dermatitis.[13]

-

H3 Antagonism: Selective H3 antagonism could position the compound for the treatment of CNS disorders. H3 antagonists are being investigated for their potential to improve cognitive function in conditions like Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD), as well as for the treatment of sleep-wake disorders such as narcolepsy.[14][15]

Conclusion

Based on a thorough analysis of the chemical structure of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine and the established pharmacology of the benzimidazole scaffold, the histamine H1 and H3 receptors represent highly plausible and compelling therapeutic targets. The presence of the ethylamine side chain, a key pharmacophore for histamine, strongly suggests the potential for interaction with these receptors. This technical guide has outlined a logical, evidence-based framework for investigating this hypothesis, from initial binding studies to functional assays and in vivo models. The detailed experimental protocols and workflows provided herein offer a clear path for researchers and drug development professionals to systematically evaluate the therapeutic potential of this intriguing compound. The elucidation of its activity at histamine receptors could unlock new avenues for the treatment of allergic and central nervous system disorders.

References

- The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC. (URL not available)

- Benzimidazole-substituted (3-phenoxypropyl)amines as histamine H3 receptor ligands. (URL not available)

- Histamine H1 receptor - Wikipedia. (URL not available)

- ES2807191T3 - Benzimidazole derivatives as dual ligands of the histamine H1 receptor and ...

- Signaling pathways associated with the histamine H3 receptor. The...

- Histamine H1 Receptor Activ

- Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - NIH. (URL not available)

- Anti-inflammatory effects of new human histamine H3 receptor ligands with flavonoid structure on BV-2 neuroinflammation - PubMed Central. (URL not available)

- Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents - PubMed. (URL not available)

- Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PubMed Central. (URL not available)

- H1 antagonist - Wikipedia. (URL not available)

- Antihistamine Types & Side Effects - Cleveland Clinic. (URL not available)

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (URL not available)

- The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists - PubMed. (URL not available)

- Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed. (URL not available)

- (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC - NIH. (URL not available)

- Document: Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropy... - ChEMBL - EMBL-EBI. (URL not available)

- Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Deriv

- The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed. (URL not available)

- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed Central. (URL not available)

- What are H3 receptor antagonists and how do they work?

Sources

- 1. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole-substituted (3-phenoxypropyl)amines as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ES2807191T3 - Benzimidazole derivatives as dual ligands of the histamine H1 receptor and the histamine H4 receptor - Google Patents [patents.google.com]

- 4. Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effects of new human histamine H3 receptor ligands with flavonoid structure on BV-2 neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine Derivatives: Strategies, Protocols, and Mechanistic Insights

Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Among its many variations, the 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine moiety presents a unique structural motif with significant potential in drug discovery. However, its synthesis is not without challenges, primarily concerning the regioselective introduction of the N-methyl group and the efficient construction of the core heterocyclic system. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for this class of compounds. We will dissect the mechanistic underpinnings of key reactions, offer field-proven experimental protocols, and present troubleshooting insights to overcome common synthetic hurdles. The focus is on providing a causal understanding of experimental choices to empower rational design and optimization of synthetic routes.

Introduction: The Significance of the Benzimidazole Scaffold

Pharmacological Profile and Importance

Benzimidazole is a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene ring with an imidazole ring.[3][4] This privileged structure is found in a wide array of therapeutic agents, demonstrating activities including antimicrobial, antiviral, anthelmintic, anticancer, and antihypertensive properties.[2][5] Its prevalence in top-selling drugs underscores its importance as a versatile pharmacophore.[6] The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.

Core Structure and Synthetic Challenges

The target molecule, 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine, and its derivatives present three distinct synthetic challenges that dictate the overall strategy:

-

Benzimidazole Ring Formation : Constructing the fused bicyclic system is the foundational step. Classical methods like the Phillips-Ladenburg and Weidenhagen reactions, which involve the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde respectively, are common starting points.[3][7] However, these methods often require harsh conditions and can suffer from low yields.[8][9]

-

Introduction of the C2-Ethylamine Side Chain : A two-carbon chain with a terminal amine must be installed at the 2-position of the benzimidazole ring. This requires a synthon that can participate in the initial cyclization or be added post-cyclization.

-

Regioselective N1-Methylation : For unsymmetrical benzimidazoles, the two nitrogen atoms (N1 and N3) are chemically distinct. The presence of a mobile proton can lead to tautomerism, resulting in a mixture of N1 and N3 methylated products upon reaction with an electrophilic methyl source.[10] Achieving high regioselectivity for the desired N1 isomer is a critical challenge.

Retrosynthetic Analysis and Strategic Decision-Making

A successful synthesis relies on a robust strategy that addresses the aforementioned challenges, particularly N1-regioselectivity. Two primary retrosynthetic approaches are considered.

Key Synthetic Disconnections

The primary strategic choice revolves around the timing of the N-methylation step:

-

Strategy A (Post-Cyclization Methylation) : This approach involves first synthesizing the 2-(2-aminoethyl)benzimidazole core, followed by a final N-methylation step. While conceptually straightforward, it directly confronts the challenge of regioselectivity, often yielding a difficult-to-separate mixture of isomers.

-

Strategy B (Pre-Methylated Precursor) : This superior strategy begins with a regiochemically defined precursor, N-methyl-o-phenylenediamine. Cyclization of this starting material ensures the methyl group is unambiguously placed at the N1 position, circumventing the issue of isomeric mixtures entirely.

The Critical Challenge: N1-Regioselectivity

The tautomeric nature of the benzimidazole ring is the root cause of poor regioselectivity in N-alkylation reactions.[10] The equilibrium between the two tautomers means that a methylating agent can attack either nitrogen atom. While factors like steric hindrance and electronic effects of other substituents can influence the ratio of products, achieving exclusive selectivity is difficult.[10] Therefore, Strategy B is the recommended and more robust approach for the unambiguous synthesis of N1-methylated benzimidazole derivatives.

Strategic Synthesis Workflow

Caption: Comparison of synthetic strategies for the target molecule.

Core Synthetic Pathways and Methodologies

This section details the chemical transformations involved in the recommended synthetic route (Strategy B), which provides superior control over the final product's regiochemistry.

Pathway B: Synthesis via N-Methyl-o-phenylenediamine

This pathway is the preferred method as it guarantees the formation of the desired N1-methyl isomer.

By starting with N-methyl-o-phenylenediamine, the position of the methyl group is fixed before the benzimidazole ring is formed. The subsequent cyclization reaction can only occur in one way, leading to the exclusive formation of the 1-methylbenzimidazole derivative. This eliminates the need for a challenging final-step separation of regioisomers.

The cornerstone of this synthesis is the condensation of N-methyl-o-phenylenediamine with a derivative of β-alanine. To prevent unwanted side reactions involving the free amine of the β-alanine, it must be protected. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The reaction is typically carried out in the presence of a dehydrating agent or acid catalyst at elevated temperatures.

The mechanism involves the initial formation of an amide bond between the more nucleophilic secondary amine of the diamine and the carboxylic acid. This is followed by an acid-catalyzed intramolecular cyclization, where the remaining primary amine attacks the amide carbonyl. Subsequent dehydration yields the stable aromatic benzimidazole ring.

The final step is the removal of the protecting group from the ethylamine side chain. The choice of deprotection conditions is dictated by the protecting group used:

-

Boc Group : Removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

-

Cbz Group : Removed by catalytic hydrogenation (e.g., H₂, Pd/C).

This step yields the final target compound, which can then be isolated as a free base or converted to a more stable salt (e.g., hydrochloride or mesylate) for purification and storage.[11]

Detailed Experimental Protocols and Troubleshooting

This section provides a representative, self-validating protocol for the synthesis of a key intermediate and a guide to overcoming common experimental issues.

Recommended Protocol: Synthesis of tert-butyl [2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl]carbamate

This protocol details the regioselective synthesis of the N-Boc protected target molecule via the Phillips-Ladenburg condensation.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methyl-o-phenylenediamine (1.0 eq), N-Boc-β-alanine (1.1 eq), and polyphosphoric acid (PPA) (approx. 10x weight of the diamine).

-

Reaction : Heat the reaction mixture to 150°C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The mixture will become a viscous slurry.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).[12] A typical eluent system is ethyl acetate/hexane. The disappearance of the starting diamine spot indicates reaction progression.

-

Work-up : Allow the reaction mixture to cool to room temperature. Carefully and slowly add crushed ice to the flask to quench the reaction and dissolve the PPA. The resulting solution will be strongly acidic.

-

Neutralization : Place the flask in an ice bath and slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is ~8-9. This will cause the product to precipitate.

-

Extraction : Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil or solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure protected product.

Troubleshooting Common Synthesis Issues

| Problem | Potential Cause(s) | Recommended Solution(s) | Reference |

| Low or No Yield | 1. Insufficient heating/reaction time.2. Impure starting materials.3. Ineffective catalyst/dehydrating agent. | 1. Increase reaction temperature or time; monitor closely with TLC.2. Purify starting materials (e.g., recrystallization or distillation) before use.3. Use a freshly opened or properly stored dehydrating agent. Consider alternative acids like Eaton's reagent. | [9][12] |